molecular formula C13H14N2O B3283475 N1-(4-methoxyphenyl)benzene-1,3-diamine CAS No. 76754-71-7

N1-(4-methoxyphenyl)benzene-1,3-diamine

Cat. No.: B3283475
CAS No.: 76754-71-7
M. Wt: 214.26 g/mol
InChI Key: BRZXJWAHJSCNOG-UHFFFAOYSA-N
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Description

“N1-(4-methoxyphenyl)benzene-1,3-diamine” is an organic compound with a molecular weight of 214.27 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H14N2O/c1-16-13-7-5-11(6-8-13)15-12-4-2-3-10(14)9-12/h2-9,15H,14H2,1H3 . This indicates that the compound has a methoxy group (-OCH3) attached to a phenyl group, which is further attached to a benzene ring with two amine groups (-NH2).


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 67-69°C .

Scientific Research Applications

Antibacterial Activity

  • Schiff base derivatives, including those related to N1-(4-methoxyphenyl)benzene-1,3-diamine, have been synthesized and evaluated for antibacterial activities. These compounds demonstrated significant interactions with antibacterial and anticancer proteins, suggesting potential applications in developing new antibacterial agents A. P (2019).

Aggregation-Induced Emission

  • N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine, a related compound, was found to exhibit aggregation-induced emission enhancement (AIEE) characteristics. This property is significant for the development of fluorescent sensors and materials, as the compound showed strong emission in aggregated states, potentially useful in fluorescence sensing applications Fuyong Wu et al. (2015).

Conductive Materials

  • The synthesis and characterization of conducting copolymers involving thiophene derivatives of this compound have been studied. These materials exhibited promising electrical properties, suggesting their potential use in electronic devices E. Turac et al. (2014).

Electronic Coupling and Mixed-Valence Systems

  • Research into the electronic coupling in mixed-valence systems involving derivatives of this compound has provided insights into the interplay between bridge energy and geometric factors. These findings are relevant for the design of molecular electronics and materials with specific electronic properties C. Lambert et al. (2005).

Corrosion Inhibition

  • Novel bis Schiff's bases derived from this compound have been investigated as corrosion inhibitors for mild steel in acidic environments. The compounds showed high inhibition efficiency, indicating their potential as protective agents in industrial applications Priyanka Singh & M. Quraishi (2016).

Properties

IUPAC Name

3-N-(4-methoxyphenyl)benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-7-5-11(6-8-13)15-12-4-2-3-10(14)9-12/h2-9,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZXJWAHJSCNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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